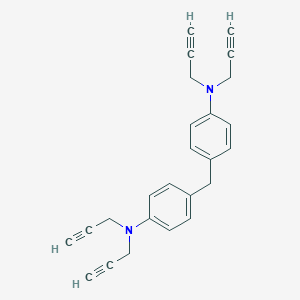

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

Description

N,N,N',N'-Tetrapropargyl-p,p'-diamino diphenyl methane (TPDDM) is a tetrafunctional monomer characterized by a central diphenylmethane core substituted with four propargyl groups. It serves as a precursor for polytriazole resins via 1,3-dipolar cycloaddition reactions with azides, forming thermally stable polymers with low-temperature curing capabilities (70–120°C) . The curing mechanism involves Huisgen cycloaddition, which produces 1,2,3-triazole linkages, contributing to high thermal stability (decomposition onset >300°C) and mechanical robustness . TPDDM-based resins are notable for their applications in aerospace and electronics due to their excellent heat resistance and processability .

Properties

IUPAC Name |

4-[[4-[bis(prop-2-ynyl)amino]phenyl]methyl]-N,N-bis(prop-2-ynyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYQWHKFJSADFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane typically involves the reaction of p,p’-diamino diphenyl methane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane undergoes various chemical reactions, including:

Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Synthesis and Properties

N,N,N',N'-Tetra propargyl-p,p'-diamino diphenyl methane is synthesized through the reaction of p,p'-diamino diphenyl methane with propargyl bromide under basic conditions. The synthesis typically yields a high purity product, often exceeding 89% yield through methods such as silica gel column chromatography .

The compound features multiple propargyl groups, enhancing its reactivity in various chemical processes, including polymerization and cross-linking reactions. Its unique structure allows it to participate in click chemistry reactions, making it useful for creating complex molecular architectures.

Applications in Polymer Chemistry

2.1 Diene Polymerization

One of the notable applications of this compound is in diene polymerization. The compound exhibits excellent reactivity towards olefinic compounds, facilitating the formation of high-performance polymers. This property is particularly advantageous in the development of materials that require specific mechanical and thermal properties .

2.2 Coating Materials

The compound serves as an effective binder or coating material due to its ability to form strong cross-links with other polymers or substrates. It is utilized in coatings for various applications, including automotive and aerospace industries, where durability and resistance to environmental factors are critical .

Applications in Material Science

3.1 Lightweight Composites

In material science, this compound is used as an intermediate for producing lightweight composites. These composites are characterized by their outstanding mechanical properties and high thermal stability, making them suitable for aerospace applications .

3.2 Epoxy Resins

The compound is also employed in the formulation of epoxy resins, which are used extensively in construction and manufacturing due to their excellent adhesion and chemical resistance properties. The incorporation of this compound into epoxy systems enhances their performance at elevated temperatures .

Medicinal Chemistry Applications

Recent studies have highlighted the potential use of this compound in medicinal chemistry, particularly in drug delivery systems and as a scaffold for bioactive compounds. Its reactive propargyl groups allow for the conjugation with various therapeutic agents, improving their efficacy and targeting capabilities.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane involves its ability to undergo polymerization and form cross-linked networks. The propargyl groups participate in cycloaddition reactions, leading to the formation of stable polymeric structures. These polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Differences

- 4,4’-Diamino Diphenyl Methane Derivatives: Compounds like N,N'-disalicylidene-p,p'-diamino diphenyl methane lack propargyl groups, resulting in distinct NMR profiles. The >CH2 group in diphenylmethane derivatives resonates at 3.69 ppm (¹H NMR), while the =CH2 group in 13C NMR appears at ~40 ppm . In contrast, TPDDM’s propargyl groups introduce characteristic alkynyl proton signals at ~2.3–2.5 ppm (¹H NMR) and carbon signals at ~70–80 ppm (¹³C NMR) for sp-hybridized carbons .

- N,N,N',N'-Tetraglycidyl-4,4′-Diaminodiphenylmethane (TGDDM): TGDDM replaces propargyl groups with glycidyl epoxide moieties. This structural difference leads to epoxy-amine curing (typically requiring >150°C) instead of cycloaddition, resulting in higher glass transition temperatures (Tg ~200–250°C) but energy-intensive processing .

Reactivity and Curing Kinetics

TPDDM vs. TGDDM :

TPDDM’s propargyl-azide cycloaddition exhibits a lower activation energy (Ea ≈ 60–80 kJ/mol) compared to TGDDM’s epoxy-amine curing (Ea ≈ 90–120 kJ/mol), enabling faster curing at mild temperatures . For instance, TPDDM with 1,1′-bezidomethyl-4,4′-biphenyl (BAMBP) achieves >90% conversion at 70°C within 2 hours, whereas TGDDM-DDS systems require >6 hours at 120°C .- Hydrolysis Stability: Imine derivatives like N,N'-disalicylidene-p,p'-diamino diphenyl methane hydrolyze rapidly in acidic media (rate: salicylanil > meta > para > ortho), while TPDDM’s triazole linkages resist hydrolysis even at pH 2–12 due to aromatic stabilization .

Thermal and Mechanical Properties

Thermal Stability :

Polytriazole resins derived from TPDDM show superior thermal stability (5% weight loss at 350°C) compared to TGDDM-based epoxies (5% weight loss at 280°C) . This is attributed to the high bond dissociation energy of triazole rings (~485 kJ/mol) versus ether linkages (~340 kJ/mol) .Mechanical Performance :

TGDDM-DDS systems exhibit higher flexural strength (~120 MPa) than TPDDM-BAMBP polymers (~90 MPa), but TPDDM composites maintain better toughness (impact strength ~25 kJ/m²) due to triazole ring flexibility .

Functionalization Potential

TPDDM’s propargyl groups enable versatile post-polymerization modifications, such as click chemistry with azides for hybrid materials. For example, TPDDM derivatives like N,N,N',N'-tetra(2-hydroxypropyl acrylate)-4,4′-diamino diphenyl methane (TDDM) are used in photosensitive oligomers, showcasing adaptability unavailable in TGDDM .

Data Tables

Table 1: Key Properties of TPDDM and Comparable Compounds

Table 2: NMR Spectral Comparison

Biological Activity

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane (TPDDM) is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity , focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

TPDDM is characterized by its unique propargyl groups attached to a diphenylmethane backbone. This structure contributes to its reactivity and biological properties. The presence of multiple amino groups enhances its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TPDDM. For instance, compounds similar to TPDDM have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating effective concentrations for various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 (Liver Cancer) | 22.5 | PI3K/AKT pathway inhibition |

| HCT-116 (Colon Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 39-48 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

TPDDM has also demonstrated significant antimicrobial properties against various pathogens. Studies report minimum inhibitory concentrations (MIC) that suggest efficacy against both bacterial and fungal strains.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Klebsiella pneumoniae | 0.625 |

| Candida albicans | 0.156 |

Neuroprotective Effects

Research indicates that TPDDM may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is being explored as a therapeutic strategy.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that TPDDM significantly reduced tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Testing

In a comparative study of TPDDM against standard antibiotics, it was found to be effective in reducing bacterial load in infected wounds, showcasing its potential as a topical antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for N,N,N',N'-Tetra Propargyl-p,p'-Diamino Diphenyl Methane?

A common approach involves nucleophilic substitution reactions. For example, propargyl bromide can react with p,p'-diaminodiphenylmethane under basic conditions (e.g., potassium carbonate in acetone) to introduce propargyl groups. This method is analogous to piperidine alkylation strategies described in and , where amines are functionalized using alkyl halides. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is advised to track progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm propargyl group incorporation (δ ~2.5 ppm for sp-hybridized protons; alkyne carbons at ~70–85 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR): Alkyne C≡C stretches (~2100–2260 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) are key markers.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks and isotopic patterns. These methods align with general practices for polyfunctional amines (e.g., highlights HRMS for structural confirmation) .

Q. What safety precautions are essential during synthesis and handling?

- Use fume hoods to avoid inhalation of volatile reagents (e.g., propargyl bromide).

- Wear nitrile gloves and lab coats to prevent skin contact, as propargyl derivatives may cause allergic reactions (similar warnings in and for related diamines).

- Store the compound in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity of the amine, as seen in piperidine alkylation ().

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate propargylation.

- Temperature Control: Moderate heating (40–60°C) minimizes side reactions like alkyne oligomerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How do steric effects influence the reactivity of the propargyl groups?

The bulky diphenylmethane core may hinder propargyl group accessibility in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Computational modeling (DFT or molecular mechanics) can predict steric barriers, while kinetic studies under varied temperatures and concentrations quantify reactivity. discusses steric considerations in palladium-ligand interactions, which can inform analogous analyses .

Q. How can discrepancies in NMR data for derivatives be resolved?

- Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., restricted rotation of aryl groups).

- 2D NMR (COSY, HSQC): Assigns overlapping signals and confirms connectivity.

- Comparative Analysis: Cross-reference with spectra of simpler analogs (e.g., mono-propargyl derivatives). ’s use of RP-HPLC for purity assessment can complement spectral validation .

Q. What strategies mitigate oxidative degradation during storage?

- Inert Atmosphere: Store under argon or nitrogen to prevent radical-mediated oxidation.

- Antioxidants: Additives like BHT (butylated hydroxytoluene) at 0.1–1% w/w stabilize propargyl groups.

- Low-Temperature Storage: –20°C reduces thermal degradation rates. These measures align with stability protocols for tetramethyl diamines () .

Data Contradiction Analysis

Q. How should conflicting spectral data from different labs be addressed?

- Interlab Calibration: Use certified reference materials (e.g., deuterated solvents, internal standards) to harmonize instrumentation.

- Collaborative Validation: Share raw data (e.g., FIDs for NMR) to identify processing artifacts.

- Theoretical Predictions: Compare experimental IR/NMR with computational results (e.g., Gaussian or ORCA software). emphasizes linking data to theoretical frameworks for robustness .

Q. Why might reaction yields vary significantly across studies?

- Impurity Profiles: Unpurified starting materials (e.g., p,p'-diaminodiphenylmethane with residual moisture) can reduce efficiency.

- Oxygen Sensitivity: Propargyl groups are prone to oxidation; inert atmosphere practices (Schlenk line) may differ between labs.

- Catalytic Traces: Residual metal ions (e.g., Cu⁺ from prior reactions) could accelerate side reactions. Documenting all variables (solvent grade, equipment) is critical, as noted in ’s methodological design principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.